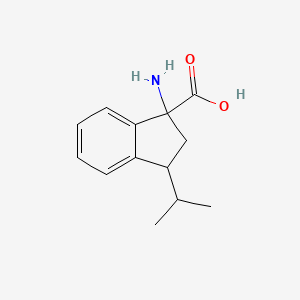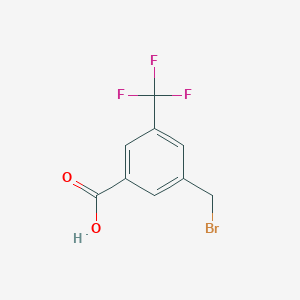
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is an organic compound featuring a benzene ring substituted with a bromomethyl group and a trifluoromethyl group
Synthetic Routes and Reaction Conditions:
Bromination of 3-methyl-5-(trifluoromethyl)benzoic acid: The synthesis typically begins with the bromination of 3-methyl-5-(trifluoromethyl)benzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, which are critical for achieving high yields and purity.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 3-(carboxymethyl)-5-(trifluoromethyl)benzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3-(methyl)-5-(trifluoromethyl)benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: 3-(Azidomethyl)-5-(trifluoromethyl)benzoic acid.
Oxidation: 3-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(Methyl)-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, including those involved in cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-(trifluoromethyl)benzoic acid involves its ability to undergo various chemical reactions that modify its structure and reactivity. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it an attractive candidate for drug development. The molecular targets and pathways involved depend on the specific application and the nature of the modifications introduced by the compound.
Comparison with Similar Compounds
3-(Chloromethyl)-5-(trifluoromethyl)benzoic acid: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and is used in different synthetic applications.
3-(Bromomethyl)-4-(trifluoromethyl)benzoic acid: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
3-(Bromomethyl)-5-(difluoromethyl)benzoic acid: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.
Uniqueness: 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability.
Properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-4-5-1-6(8(14)15)3-7(2-5)9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIQUSXZKMQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
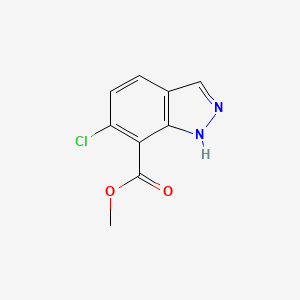


![BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE](/img/structure/B1381219.png)

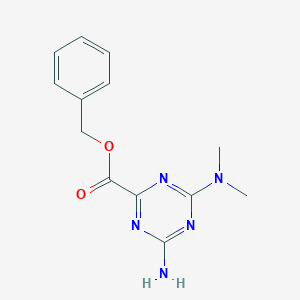
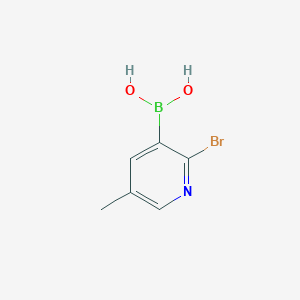

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)
![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)
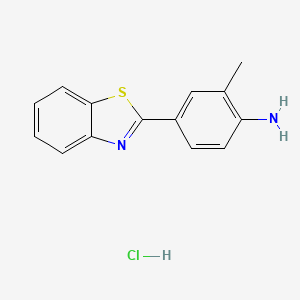

![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)
